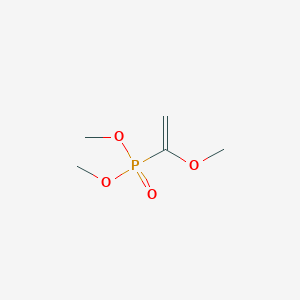

Dimethyl (1-methoxyethenyl)phosphonate

Description

Properties

CAS No. |

38432-10-9 |

|---|---|

Molecular Formula |

C5H11O4P |

Molecular Weight |

166.11 g/mol |

IUPAC Name |

1-dimethoxyphosphoryl-1-methoxyethene |

InChI |

InChI=1S/C5H11O4P/c1-5(7-2)10(6,8-3)9-4/h1H2,2-4H3 |

InChI Key |

FYIMTTZFAAPSCM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=C)P(=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (1-methoxyethenyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with an appropriate alkylating agent under controlled conditions. For instance, the reaction of dimethyl phosphite with 1-methoxyethene in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1-methoxyethenyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.

Substitution: The compound can participate in substitution reactions where the methoxy or ethenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates.

Scientific Research Applications

Dimethyl (1-methoxyethenyl)phosphonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which dimethyl (1-methoxyethenyl)phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The specific pathways and molecular targets depend on the context of its application and the nature of the interactions .

Comparison with Similar Compounds

Reactivity in Wittig-Horner Reactions

Dimethyl (1-methoxyethenyl)phosphonate shares functional similarities with other phosphonate esters used in Wittig-Horner reactions. For example:

- Dimethyl derivatives (13, 14) : Synthesized via reactions of carbonyl compounds with phosphonate esters, yielding 65–69% efficiency. These derivatives lack the methoxyethenyl group, reducing their utility in forming α,β-unsaturated systems compared to the title compound .

- Diethyl methylformylphosphonate dimethylhydrazone : Prepared via deprotection of diethyl-2,2-(diethoxy)ethylphosphonate followed by hydrazone formation. This compound’s aldehyde-protected form contrasts with the methoxyethenyl group, altering its application in olefination reactions .

Comparison with Diazo-Containing Phosphonates

Diazo-functionalized phosphonates, such as dimethyl (1-diazo-2-oxopropyl)phosphonate , exhibit distinct reactivity in cyclopropanation and dipolar addition reactions. For instance:

Table 1: Reaction Conditions and Yields of Selected Phosphonates

Physicochemical Properties

- Molecular Weight and Solubility : The methoxyethenyl group increases the molecular weight compared to simpler dimethyl phosphonates (e.g., dimethyl methyl phosphonate, MW 124.08 vs. ~168–222 for substituted analogs). This substitution also enhances hydrophobicity, affecting solubility in polar solvents .

- Hydrogen Bonding : Crystal structures of related compounds, such as dimethyl (1-hydroxy-1,2-diphenylethyl)phosphonate, reveal intramolecular hydrogen bonds stabilizing the phosphonate group. The methoxyethenyl group may reduce such interactions, altering crystallization behavior .

Table 2: Structural and Functional Comparison

Distinctive Features and Limitations

- Advantages : The methoxyethenyl group provides regioselectivity in olefination, avoiding competing side reactions seen in diazo-based systems .

- Limitations : Compared to diethyl phosphonates, dimethyl esters may exhibit lower thermal stability due to reduced steric bulk, limiting high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.